Methyltridecylammonium
Description
Structure
2D Structure
Properties
IUPAC Name |
tris-decyl(methyl)azanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H66N/c1-5-8-11-14-17-20-23-26-29-32(4,30-27-24-21-18-15-12-9-6-2)31-28-25-22-19-16-13-10-7-3/h5-31H2,1-4H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACZPBOVCXPUJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(CCCCCCCCCC)CCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H66N+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45306-06-7 | |
| Record name | Tridecylmethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045306067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIDECYLMETHYLAMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L7LWV8QY9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies and Derivatization Strategies for Methyltridecylammonium Structures
Synthetic Routes for Methyltridecylammonium Salts
The creation of this compound salts can be achieved through both traditional and more contemporary, environmentally conscious methods.
Conventional Synthetic Pathways
The most established method for synthesizing quaternary ammonium (B1175870) salts, including this compound halides, is the Menschutkin reaction. This reaction involves the nucleophilic substitution of a tertiary amine with an alkyl halide. In the case of this compound, this would typically involve the reaction of N,N-dimethyltridecylamine with a methyl halide (e.g., methyl iodide, methyl bromide, or methyl chloride).
The general reaction is as follows: (C₁₃H₂₇)N(CH₃)₂ + CH₃X → [ (C₁₃H₂₇)N(CH₃)₃ ]⁺X⁻ Where X represents a halide (I, Br, Cl).
The reactivity of the alkyl halide is a critical factor in this synthesis, with the reaction rate generally following the order of I > Br > Cl. The choice of solvent also plays a significant role; polar aprotic solvents are known to accelerate the Sₙ2 reaction mechanism of the Menschutkin reaction.
| Reactants | Alkyl Halide | Solvent | General Conditions | Product |
| N,N-Dimethyltridecylamine | Methyl Iodide | Acetonitrile | Stirring at room temperature | This compound Iodide |
| N,N-Dimethyltridecylamine | Methyl Bromide | Ethanol | Reflux | This compound Bromide |
| N,N-Dimethyltridecylamine | Methyl Chloride | Autoclave, elevated temperature and pressure | This compound Chloride |
This table represents typical conditions for the Menschutkin reaction. Specific parameters may vary based on the desired yield and reaction scale.
Halide-Free Synthesis Approaches
Growing environmental concerns have spurred the development of halide-free synthesis routes for quaternary ammonium salts. A prominent green alternative to traditional alkyl halides is the use of dialkyl carbonates, such as dimethyl carbonate (DMC). DMC is a non-toxic, biodegradable methylating agent.
The reaction of N,N-dimethyltridecylamine with dimethyl carbonate produces this compound methylcarbonate (B8334205). This reaction is often carried out at elevated temperatures and pressures, sometimes with the aid of a catalyst. The primary advantage of this method is the avoidance of halide-containing precursors and byproducts.
The general reaction is: (C₁₃H₂₇)N(CH₃)₂ + (CH₃O)₂CO → [ (C₁₃H₂₇)N(CH₃)₃ ]⁺[CH₃OCO₂]⁻
This method yields a quaternary ammonium salt with a methylcarbonate anion, which can then be used directly or subjected to anion exchange to introduce other functionalities.
| Methylating Agent | Co-reactant | Conditions | Product |
| Dimethyl Carbonate | N,N-Dimethyltridecylamine | High temperature and pressure | This compound Methylcarbonate |
| Dimethyl Sulfate (B86663) | N,N-Dimethyltridecylamine | Controlled temperature | This compound Methylsulfate |
This table illustrates common halide-free synthesis pathways. The reaction conditions are crucial for achieving high yields and purity.
Derivatization for Tailored Functionality
The properties and applications of this compound salts can be significantly altered by modifying the counter-anion or by incorporating the cation into more complex molecular structures.
Anion Exchange for Targeted Applications
Anion exchange is a versatile method for tailoring the properties of this compound salts. Starting with a this compound halide, the halide anion can be replaced with a variety of other anions to modify properties such as solubility, thermal stability, and chemical reactivity.
A common method for anion exchange involves the use of an anion exchange resin. A solution of the this compound halide is passed through a column packed with a resin that has been pre-loaded with the desired anion. This process can be used to prepare a wide range of this compound salts with anions such as nitrate, acetate, or sulfate.
Another approach is metathesis, or salt exchange reaction. This involves reacting the this compound halide with a salt containing the desired anion, typically in a solvent where the resulting inorganic halide salt is insoluble and precipitates out of solution.
| Starting Salt | Reagent | Method | Resulting Salt |
| This compound Bromide | Silver Nitrate | Metathesis | This compound Nitrate |
| This compound Chloride | Sodium Acetate | Metathesis | This compound Acetate |
| This compound Iodide | Anion Exchange Resin (Sulfate form) | Column Chromatography | This compound Sulfate |
This table provides examples of anion exchange reactions to produce various this compound salts.
Integration into Complex Chemical Architectures (e.g., ionic liquids, surfactants)
The this compound cation is a key component in the formation of certain ionic liquids and surfactants.
Ionic Liquids: Ionic liquids are salts with melting points below 100 °C. The combination of the relatively large, asymmetric this compound cation with a suitable anion can result in a compound with a low melting point, qualifying it as an ionic liquid. The choice of anion is critical in determining the physical and chemical properties of the resulting ionic liquid, such as its viscosity, conductivity, and miscibility with other liquids.
Surfactants: The structure of the this compound cation, with its long hydrophobic tridecyl chain and hydrophilic quaternary ammonium headgroup, makes it an effective cationic surfactant. These surfactants can form micelles in aqueous solutions, where the hydrophobic tails aggregate to minimize contact with water, and the hydrophilic heads remain in contact with the aqueous phase. This property is fundamental to their use as emulsifiers, detergents, and dispersing agents. The critical micelle concentration (CMC) is a key parameter that indicates the concentration at which micelle formation begins.
| Application | Key Structural Feature | Relevant Properties |
| Ionic Liquid | Asymmetric cation, appropriate anion | Low melting point, thermal stability, tunable solvent properties |
| Surfactant | Amphiphilic structure (hydrophobic tail, hydrophilic head) | Surface tension reduction, micelle formation, emulsification |
This table summarizes the integration of the this compound cation into ionic liquids and surfactants and the key properties associated with these applications.
Mechanistic Investigations of Methyltridecylammonium in Liquid Liquid Extraction Processes
Fundamental Principles of Anion Exchange and Ion Association Mechanisms
The primary mechanism by which Methyltridecylammonium and similar quaternary ammonium (B1175870) salts function in liquid-liquid extraction is through anion exchange. These extractants are salts composed of a large, lipophilic organic cation (e.g., this compound, R₄N⁺) and an associated anion (e.g., chloride, Cl⁻). When the organic phase containing the extractant is brought into contact with an aqueous phase containing various anions, the R₄N⁺ cation can exchange its initial anion for another anion from the aqueous phase. This process is driven by the relative affinity of the R₄N⁺ cation for the different anions present.
The general equilibrium for the extraction of an anion A⁻ from the aqueous phase in exchange for an anion B⁻ from the organic phase can be represented as:
R₄N⁺B⁻ (org) + A⁻ (aq) ⇌ R₄N⁺A⁻ (org) + B⁻ (aq)
In many traditional systems, the selectivity of this exchange process follows the Hofmeister series, which ranks anions based on their hydrophilicity. nih.govrsc.org The extraction generally favors larger, less hydrated, more charge-diffuse anions (lipophilic anions) over smaller, more heavily hydrated ones (hydrophilic anions). nih.gov However, recent research has demonstrated that this Hofmeister bias can be disrupted. rsc.orgnih.gov The use of specific anion receptors in the organic phase can create highly selective binding pockets that override the typical Hofmeister ordering, allowing for the preferential extraction of otherwise less favorable anions. rsc.org
In the context of metal extraction, the mechanism often involves the formation of an anionic metal complex in the aqueous phase, which is then extracted into the organic phase through association with the quaternary ammonium cation. This is often referred to as an ion association or ion-pair extraction mechanism. For example, a metal ion M²⁺ might react with a ligand L⁻ (like Cl⁻) in the aqueous phase to form an anionic complex [MLn]⁽²⁻ⁿ⁾⁻, which is then extracted:
(n-2)R₄N⁺X⁻ (org) + [MLn]⁽²⁻ⁿ⁾⁻ (aq) ⇌ (R₄N)⁺₍ₙ₋₂₎[MLn]⁽²⁻ⁿ⁾⁻ (org) + (n-2)X⁻ (aq)
The stability of these ion pairs in the low-dielectric organic phase is a critical factor driving the extraction process. nih.gov
Influence of Counterions and Aqueous Phase Composition on Extraction Equilibria
The presence of different anions, such as sulfate (B86663) (SO₄²⁻) and chloride (Cl⁻), in the aqueous phase directly influences the extraction of metal ions. Chloride ions are known to form stable anionic complexes with many transition metals (e.g., CoCl₄²⁻, ZnCl₄²⁻), which are readily extracted by quaternary ammonium salts like trioctylmethylammonium chloride. nih.govresearchgate.net Sulfate, being a more hydrophilic anion according to the Hofmeister series, is generally less extractable than chloride. nih.gov
The competition between these ions for the extractant and for coordination with the metal ion is a key factor. In systems containing both chloride and sulfate, a higher chloride concentration typically favors the formation and subsequent extraction of chloro-complexes. Conversely, sulfate can act as an inhibitor in some systems by competing with chloride for the metal ion or by being a poor counterion for the extracted complex. researchgate.netscielo.br Studies on the corrosion of steel have shown that the ratio of chloride to sulfate ions is a critical parameter, with higher sulfate ratios often having an inhibiting effect on chloride-induced processes. scielo.br In the context of extraction, this ratio can be manipulated to enhance selectivity. For instance, while direct sulfate extraction is challenging, the addition of synergistic reagents like specific hydrogen-bond-donating receptors to the organic phase can significantly enhance the distribution ratio for sulfate, overcoming the Hofmeister bias. nih.gov
The table below illustrates the typical Hofmeister selectivity in anion extraction and how it can be influenced.
| Anion | Typical Extractability | Notes |
| I⁻ | High | Large, lipophilic, weakly hydrated |
| NO₃⁻ | Moderate-High | |
| Br⁻ | Moderate | |
| Cl⁻ | Moderate-Low | |
| SO₄²⁻ | Low | Small, hydrophilic, strongly hydrated |
The acidity (pH) of the aqueous phase is a critical parameter that can be adjusted to control extraction selectivity. It influences the speciation of the metal ions in the aqueous phase; for example, at higher pH values, many metal ions can hydrolyze to form hydroxo-complexes, which may not be extractable and can compete with the desired complex formation. Acidity also affects the protonation state of any ligands present in the system.
Ionic strength, which is the total concentration of ions in the solution, also plays a significant role. Increasing the ionic strength of the aqueous phase by adding a salting-out agent (e.g., NaCl, NH₄Cl) can enhance the extraction of metal complexes. researchgate.net This "salting-out" effect increases the activity of the species being extracted, effectively pushing it into the organic phase. However, the effect is complex, as the added salt can also compete for the extractant or influence the formation of the desired metal complex. nih.gov Thermodynamic models are often required to accurately predict the behavior of these systems across different ionic strengths. researchgate.net
Role of Diluents and Phase Modifiers in Extraction Efficiency and Selectivity
The organic phase in a liquid-liquid extraction system is typically composed of the extractant, a diluent, and sometimes a phase modifier. The choice of these components is crucial for the process's efficiency, selectivity, and physical performance.
The diluent, which constitutes the bulk of the organic phase, is not merely an inert carrier for the extractant. mdpi.com Its physicochemical properties, such as polarity, aromaticity, and dielectric constant, significantly influence the solvation of the extractant and the extracted ion-pair complex, thereby affecting the extraction equilibrium. mdpi.com For instance, extraction efficiency can vary significantly between an aliphatic diluent like dodecane (B42187) and an aromatic one like toluene (B28343) due to differences in solvation capabilities.
A common issue in solvent extraction, particularly at high concentrations of extractant or high metal loading, is the formation of a "third phase"—a dense, extractant-rich layer that separates from the lighter, diluent-rich organic phase. academie-sciences.fracademie-sciences.fr This phenomenon complicates process operation and is often caused by the limited solubility of the extracted metal-extractant complex in the primary diluent. academie-sciences.fr
To prevent third-phase formation and increase the loading capacity of the organic solvent, a phase modifier is often added. academie-sciences.fr Phase modifiers are typically long-chain alcohols (e.g., isodecanol, tridecanol) or phosphate (B84403) esters (e.g., tributylphosphate, TBP). researchgate.netsemanticscholar.org These molecules act by improving the solvation of the extracted complexes, thereby increasing their solubility in the organic phase. academie-sciences.fr The mechanism can involve secondary solvation of the complex or disruption of the large aggregates that lead to phase separation. academie-sciences.fr However, the addition of a phase modifier can also impact extraction efficiency and selectivity, sometimes by competing with the extractant for the metal ion, an effect that must be carefully balanced. semanticscholar.org
Kinetic Aspects and Mass Transfer Phenomena in Extraction Systems
Mass transfer of reactants (metal ions, ligands) from the bulk aqueous phase to the liquid-liquid interface.
Interfacial chemical reaction , where the ion exchange or ion-pair formation occurs.
Mass transfer of the product (the extracted complex) from the interface into the bulk organic phase.
The rate of mass transfer is influenced by several hydrodynamic factors, including the degree of agitation, the interfacial area between the two phases, and the viscosity of the phases. mdpi.com Efficient mixing creates a large interfacial area (e.g., by forming small droplets of one phase dispersed in the other), which accelerates the transfer of species between phases. ijcce.ac.ir Therefore, the design of extraction equipment, such as mixer-settlers or extraction columns, focuses on optimizing these hydrodynamic conditions to maximize mass transfer rates. barc.gov.in The study of droplet behavior—including size, velocity, and internal circulation—is crucial for developing accurate models to predict and scale up extraction processes. mdpi.combarc.gov.in
Thermodynamic Analysis of Extraction Processes
Thermodynamic analysis provides fundamental insights into the spontaneity and driving forces of the extraction process. By studying the effect of temperature on the extraction equilibrium (measured by the distribution ratio, D), key thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can be determined.
The relationship between these parameters is given by the Gibbs-Helmholtz equation:
ΔG = ΔH - TΔS = -RT ln(K_ex)
where K_ex is the extraction equilibrium constant, R is the universal gas constant, and T is the absolute temperature.
Gibbs Free Energy (ΔG): A negative value of ΔG indicates that the extraction process is spontaneous under the given conditions.
Enthalpy (ΔH): The sign of ΔH indicates whether the reaction is exothermic (negative ΔH, releases heat) or endothermic (positive ΔH, absorbs heat). This determines whether the extraction efficiency will increase or decrease with rising temperature. Many ion-exchange extraction processes are exothermic.
Entropy (ΔS): The sign of ΔS reflects the change in randomness or disorder of the system during extraction. A positive ΔS suggests an increase in disorder, which can be a significant driving force for the reaction.
Thermodynamic studies of metal extraction by trioctylmethylammonium chloride, a compound structurally similar to this compound, have shown that such analysis is essential for developing predictive models of extraction behavior. nih.govresearchgate.net These models, which account for chemical speciation and activity coefficients in both the aqueous and organic phases, are critical for the design and optimization of complex separation flowsheets. nih.govnih.gov
The table below summarizes the significance of thermodynamic parameters in extraction.
| Parameter | Sign | Interpretation | Implication for Extraction |
| ΔG | Negative | Spontaneous process | Favorable extraction |
| Positive | Non-spontaneous process | Unfavorable extraction | |
| ΔH | Negative | Exothermic process | Efficiency decreases with increasing temperature |
| Positive | Endothermic process | Efficiency increases with increasing temperature | |
| ΔS | Positive | Increased disorder | Favorable contribution to spontaneity |
| Negative | Decreased disorder | Unfavorable contribution to spontaneity |
Advanced Applications in Hydrometallurgy and Metal Ion Separations
This compound salts, often as a component of commercial extractants like Aliquat 336, have demonstrated significant utility in various hydrometallurgical processes. These compounds are particularly effective in the liquid-liquid extraction and selective separation of a range of valuable and strategic metal ions from aqueous media.
Uranium Extraction and Separation from Aqueous Media
The extraction of uranium is a critical step in the nuclear fuel cycle, and amine-based extraction (AMEX) processes are widely employed for this purpose mdpi.com. This compound (MTDA+), as a constituent of the commercial extractant Aliquat 336, plays a role in these processes. Aliquat 336 is a mixture of methyltrioctylammonium (MTOA+) and this compound cations mdpi.com.
In sulfuric media, the extraction of uranium is influenced by the concentration of sulfate in the aqueous phase. The formation of uranyl trisulfate complexes is a prerequisite for extraction semanticscholar.org. Quaternary ammonium salts like this compound facilitate the transfer of these anionic uranium complexes from the aqueous phase to the organic phase. Studies assessing diluent-free quaternary ammoniums have been conducted under conditions similar to the AMEX process to enhance extraction efficiency and address issues like third-phase formation mdpi.com. The efficiency of uranium extraction is dependent on the nature of the anions and cations present in the system. For instance, the choice of anions such as sulfate, chloride, or bis(trifluoromethanesulfonyl)imide can significantly affect the extraction process mdpi.com.
Zinc Extraction and Selective Separation from Impurities
This compound chloride has been investigated for the extraction of zinc(II) from chloride solutions. Its effectiveness is notably influenced by the choice of diluent. Research comparing different diluents demonstrated the following order of extraction efficiency for zinc(II) from a 1.0 M HCl solution: isobutyl methyl ketone > cyclohexane (B81311) > o-xylene (B151617) > chloroform (B151607) researchgate.net.
This variance in extraction efficiency is attributed to the differing solvation characteristics of the diluents and the aggregation behavior of the this compound chloride in the organic phase. At higher concentrations of the extractant, aggregation effects can become more pronounced, even reversing the order of efficiency for some diluents like cyclohexane and o-xylene researchgate.net. The anomalous behavior observed with isobutyl methyl ketone suggests that the nature of the extracted zinc species may differ in this diluent compared to others researchgate.net.
The selective separation of zinc from other metal ions is a crucial application. For instance, a high degree of selective solvent extraction of zinc(II) over copper(II) from acidic chloride solutions has been achieved using mixtures containing quaternary ammonium salts researchgate.net. This selectivity is vital in processes where zinc needs to be purified from common impurities found in leach solutions.
Table 1: Effect of Diluent on Zinc(II) Extraction by this compound Chloride
| Diluent | Relative Extraction Efficiency |
| Isobutyl methyl ketone | Highest |
| Cyclohexane | High |
| o-Xylene | Medium |
| Chloroform | Lowest |
Extraction of Other Strategic Metal Ions (e.g., Iron, Copper, Cadmium, Chromium, Niobium, Magnesium)
The application of this compound and related quaternary ammonium salts extends to the extraction of a variety of other strategic metals.
Iron: The removal of iron is a common requirement in many hydrometallurgical circuits. Quaternary ammonium salts have been utilized for the extraction of iron(III) from hydrochloric acid solutions. For example, tricaprylmethylammonium thiosalicylate, a compound structurally similar to this compound salts, has been shown to effectively remove Fe(III) ions, with extraction efficiency increasing with higher hydrochloric acid concentrations confer.cz.
Copper: While specific studies detailing the use of this compound for copper extraction are not prevalent, the broader class of quaternary ammonium compounds is employed in copper recovery processes. For instance, the recovery of copper from ammoniacal solutions can be achieved through solvent extraction using various extractants google.com. The general principles of ion-pair extraction would apply, where an anionic copper complex is transferred to the organic phase by the quaternary ammonium cation.
Cadmium: The extraction of cadmium(II) has been demonstrated using methyltrioctylammonium chloride, a closely related extractant. The method involves the formation of the CdI₄²⁻ complex, which is then sorbed onto a solid phase modified by the quaternary ammonium salt nih.gov. This indicates the potential for this compound to be used in similar applications for cadmium removal from aqueous solutions.
Chromium: The extraction of chromium(III) from alkaline solutions has been successfully carried out using trioctylmethylammonium chloride (Aliquat 336) researchgate.net. This process is relevant for the recovery of chromium from industrial wastes, such as those from the leather industry researchgate.net.
Niobium: Long-chain alkyl quaternary ammonium salts, such as methyltrioctylammonium chloride, have proven to be effective extractants for niobium from alkaline solutions. High distribution ratios for niobium, exceeding 1000 under optimal conditions, have been reported, demonstrating the efficacy of these extractants in niobium separation plu.mxresearchgate.net.
Magnesium: this compound, as part of Aliquat 336, is used in binary extractant systems for the separation of magnesium from lithium in brines. This is a critical application in the production of lithium, where high magnesium content is a common challenge. The binary extractant, composed of Aliquat 336 and Versatic Acid 10, has been shown to efficiently remove magnesium from concentrated brine solutions acs.org.
Table 2: Applications of this compound and Related Compounds in Metal Extraction
| Metal Ion | Extractant System | Aqueous Medium | Key Finding |
| Iron(III) | Tricaprylmethylammonium thiosalicylate | Hydrochloric acid | High extraction efficiency, increases with acidity confer.cz. |
| Cadmium(II) | Methyltrioctylammonium chloride | Iodide solution (pH 1-8) | Effective sorption of CdI₄²⁻ complex nih.gov. |
| Chromium(III) | Trioctylmethylammonium chloride (Aliquat 336) | Alkaline solutions | Successful extraction from industrial waste solutions researchgate.net. |
| Niobium(V) | Methyltrioctylammonium chloride | Alkaline solutions | High distribution ratios (>1000) achieved plu.mxresearchgate.net. |
| Magnesium(II) | Aliquat 336 with Versatic Acid 10 | Concentrated brine | Efficient removal of magnesium for lithium purification acs.org. |
Recyclability and Reusability of this compound-Based Extractants
The economic viability and environmental sustainability of hydrometallurgical processes heavily depend on the ability to recycle and reuse the organic extractant phase. The low solubility of high molecular weight amines and their salts, like this compound chloride, in aqueous solutions is a key property that facilitates their recovery and reuse scispace.com.
In solvent extraction circuits, after the metal-loaded organic phase is stripped of the valuable metal, the regenerated extractant is typically recycled back to the extraction stage. For instance, in copper recovery from ammoniacal solutions, after stripping the copper from the organic phase with a sulfuric acid solution, the regenerated organic phase can be recycled for further extraction google.com. The ability to reuse extractants is a significant advantage of solvent extraction, as it minimizes the consumption of chemicals and the generation of waste.
While specific long-term stability and degradation studies for this compound under various industrial conditions are not extensively detailed in the provided context, the widespread and continued use of Aliquat 336 in numerous applications suggests a high degree of chemical stability and reusability. The stripping process, which reverses the extraction equilibrium, allows for the recovery of the metal and the regeneration of the extractant for subsequent cycles. For example, stripping of magnesium and lithium from a loaded organic phase containing Aliquat 336 can be achieved with water or dilute acid, allowing the extractant to be recycled acs.org. The development of processes that ensure high recovery and minimal degradation of the extractant is an ongoing area of research aimed at improving the sustainability of metal recovery operations.
Methyltridecylammonium in Phase Transfer Catalysis: Mechanism and Synthetic Utility
Catalytic Mechanisms in Biphasic Reaction Systems
Phase-transfer catalysis (PTC) is a powerful methodology that enables or accelerates reactions between components of a heterogeneous system. fzgxjckxxb.comwisdomlib.org In a typical biphasic system, such as an aqueous and an organic layer, an ionic reactant is often soluble in the aqueous phase but insoluble in the organic phase where the substrate resides. dalalinstitute.com A phase-transfer catalyst, like methyltridecylammonium chloride, functions by transporting the ionic reactant across the phase boundary into the organic phase, thereby allowing the reaction to proceed. scienceinfo.comoperachem.com The catalytic cycle is completed when the catalyst returns to the initial phase to transport another reactant molecule. The efficacy of this process is governed by two primary mechanisms: the interfacial mechanism and the extraction-based mechanism. biomedres.uscore.ac.uk
The predominant mechanism in a phase-transfer catalyzed reaction depends on several factors, including the nature of the catalyst, the reactants, and the reaction conditions. The two principal pathways are the extraction mechanism and the interfacial mechanism.
The extraction mechanism , first detailed by Charles Starks, involves the catalyst extracting the reactant anion from the aqueous or solid phase into the bulk organic phase. core.ac.ukphasetransfer.com The this compound cation (Q⁺) pairs with the reactant anion (X⁻) at the phase interface, forming a lipophilic ion pair (Q⁺X⁻). phasetransfer.com Due to the long tridecyl chain, this ion pair has sufficient organophilicity to dissolve in the organic solvent. acsgcipr.org Once in the organic phase, the "naked" anion is highly reactive and can readily react with the organic substrate (RY) to form the product (RX). phasetransfer.com The newly formed anion (Y⁻) then pairs with the catalyst cation (Q⁺Y⁻) and travels back to the aqueous phase or interface, where the catalyst cation is regenerated for another cycle by exchanging its anion partner. phasetransfer.com This mechanism is common in nucleophilic substitution reactions like alkylations and esterifications. biomedres.us
The interfacial mechanism is prevalent in reactions where the anion is generated at the interface, such as those involving strong bases and weakly acidic organic substrates (e.g., chloroform (B151607), active methylene (B1212753) compounds). biomedres.usmdpi.com In this model, the deprotonation of the organic substrate by a base (like concentrated NaOH) occurs at the liquid-liquid interface. mdpi.com The resulting carbanion is associated with the inorganic cation (e.g., Na⁺) and remains at the interface. mdpi.com The this compound cation, present in the organic phase, then exchanges its original anion for the newly formed organic anion at the interface. This new, lipophilic ion pair (e.g., Q⁺CX₃⁻) diffuses into the organic phase to undergo further reaction (e.g., carbene formation). mdpi.com This mechanism is distinct from the extraction model as it does not require the transfer of the base (e.g., hydroxide (B78521) ions) into the organic phase, an energetically unfavorable process. mdpi.com
| Feature | Extraction Mechanism | Interfacial Mechanism |
| Catalyst Role | Extracts reactant anion from aqueous/solid phase into the organic phase. | Exchanges its anion for a substrate-derived anion at the phase interface. |
| Initial Step | Ion-pair formation (Q⁺X⁻) at the interface. | Anion generation (e.g., deprotonation) at the interface. |
| Location of Reaction | Bulk organic phase. | Bulk organic phase, following anion transfer from the interface. |
| Common Reactions | Nucleophilic substitutions (S_N2), alkylations, esterifications. biomedres.us | Reactions involving carbanions or carbenes (e.g., C-alkylation of active methylene compounds). biomedres.usmdpi.com |
| Base Transfer | May involve transfer of anions like CN⁻, Br⁻. | Avoids transfer of highly hydrophilic anions like OH⁻ into the organic phase. mdpi.com |
Application in Organic Synthesis and Chemical Transformations
The versatility of quaternary ammonium (B1175870) salts like this compound as phase-transfer catalysts has made them indispensable tools in modern organic synthesis. biomedres.us They facilitate a broad spectrum of reactions under mild conditions, often with simple work-up procedures, making them suitable for both laboratory-scale research and industrial applications. fzgxjckxxb.comwisdomlib.org
Phase-transfer catalysis is highly effective for conducting oxidation reactions where the oxidant (often an inorganic salt like potassium permanganate (B83412) or potassium dichromate) is soluble in water, while the organic substrate is soluble in an immiscible organic solvent. This compound facilitates these reactions by transporting the oxidant anion (e.g., MnO₄⁻) into the organic phase. nbinno.com This approach allows for the efficient oxidation of various functional groups under milder conditions than are possible in homogeneous systems, often leading to higher yields and selectivity. nbinno.com For example, compounds structurally similar to this compound, such as methyltrioctylammonium chloride, are used in the catalytic oxidation of cyclohexene (B86901) to adipic acid, a key industrial intermediate. painichemical.comnbinno.com This PTC-mediated process can offer a greener alternative to traditional methods that may use harsh oxidants like nitric acid. nbinno.com
| Substrate | Oxidant | Catalyst Type | Product | Significance |
| Cyclohexene | Various (e.g., H₂O₂) | Methyltrioctylammonium Chloride | Adipic Acid | Key monomer for nylon production; PTC offers a greener pathway. nbinno.comnbinno.com |
| Benzyl Halides | Acidified Monochromate | Tetrabutylammonium Bromide (TBAB) | Benzaldehydes | Selective oxidation to aldehydes. researchgate.net |
| Alcohols | Various (e.g., H₂O₂) | Quaternary Ammonium Salts | Aldehydes/Ketones | Efficient oxidation under mild, biphasic conditions. organic-chemistry.org |
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. sigmaaldrich.com Phase-transfer catalysis using quaternary ammonium salts provides a powerful method for achieving these transformations, particularly in alkylation reactions. dalalinstitute.comscienceinfo.com
C-C Bond Formation: In these reactions, a carbanion is typically generated from a C-H acidic compound using a base in the aqueous phase. The this compound catalyst then transports this carbanion into the organic phase to react with an electrophile, such as an alkyl halide. usv.ro This methodology is widely applied in Michael additions, Wittig reactions, and the alkylation of active methylene compounds, providing access to complex molecular frameworks. sigmaaldrich.comusv.ronih.gov
C-Heteroatom Bond Formation: The synthesis of ethers, esters, amines, and sulfides is often accomplished via nucleophilic substitution reactions. PTC is exceptionally well-suited for these transformations. For example, in the Williamson ether synthesis, an alkoxide ion is transferred from the aqueous phase to the organic phase to react with an alkyl halide. Similarly, C-N bond formation can be achieved through the N-alkylation of amines or amides, and C-S bond formation through the alkylation of thiols. pageplace.detcichemicals.comnih.gov The catalyst enables the use of inexpensive and environmentally benign inorganic bases and water, avoiding the need for anhydrous polar aprotic solvents like DMSO or DMF. phasetransfer.commdpi.com
Stereoselective Phase-Transfer Catalysis with Chiral Analogues
A significant advancement in phase-transfer catalysis is the development of asymmetric synthesis using chiral catalysts. mdpi.com By replacing the achiral this compound cation with a chiral analogue, it is possible to induce enantioselectivity in a variety of chemical transformations. researchgate.netrsc.org These chiral catalysts are typically derived from readily available natural products, such as Cinchona alkaloids or amino acids, which are modified to create a chiral quaternary ammonium salt structure. core.ac.ukresearchgate.net
In asymmetric phase-transfer catalysis, the chiral catalyst cation forms a tight ion pair with the prochiral nucleophile (e.g., an enolate) at the phase interface. This diastereomeric ion pair is then transferred to the organic phase. The specific stereochemical environment created by the chiral catalyst directs the subsequent reaction with the electrophile, favoring the formation of one enantiomer of the product over the other. researchgate.netnih.gov This technique has been successfully applied to a range of stereoselective reactions, including:
Asymmetric Alkylation: The alkylation of prochiral enolates, particularly from glycine (B1666218) Schiff bases, provides an efficient route to non-natural α-amino acids. nih.gov
Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds can be rendered highly enantioselective. researchgate.net
Asymmetric Epoxidations and Other Oxidations: Chiral PTCs can control the stereochemical outcome of oxidation reactions.
The success of these reactions relies on the rational design of the chiral catalyst, where factors like steric hindrance and non-covalent interactions within the catalyst-substrate complex are crucial for achieving high levels of stereocontrol. core.ac.uknih.gov
Green Chemistry Principles in Phase-Transfer Catalysis Utilizing this compound
Phase-transfer catalysis is widely recognized as a green chemistry technology due to its alignment with several of the twelve principles of sustainable chemistry. fzgxjckxxb.comusv.ro The use of catalysts like this compound offers significant environmental and economic advantages over traditional homogeneous reaction protocols. dalalinstitute.commdpi.com
Key green aspects of PTC include:
Use of Benign Solvents: PTC systems often utilize water as one of the phases, reducing or eliminating the need for volatile, toxic, and expensive organic solvents. wisdomlib.orgdalalinstitute.com Reactions can frequently be run in less hazardous solvents like toluene (B28343) instead of polar aprotic solvents (e.g., DMF, NMP) that are difficult to recycle. phasetransfer.comacsgcipr.org
Energy Efficiency: Many PTC reactions can be conducted under mild conditions, such as at ambient temperature and pressure, which lowers energy consumption. mdpi.com
Atom Economy and Waste Reduction: By improving reaction yields and selectivity, PTC minimizes the formation of byproducts and waste. wisdomlib.orgdalalinstitute.com The use of inexpensive inorganic bases (e.g., NaOH, K₂CO₃) instead of organometallic bases also contributes to a better environmental profile. acsgcipr.org
Surface Chemistry and Surfactant Science of Methyltridecylammonium Systems
Aggregation Behavior and Micellization Phenomena
The study of the aggregation and micellization of surfactants is fundamental to understanding their activity. This typically involves the examination of how individual surfactant molecules (monomers) associate in solution to form larger structures.
Dimerization and Higher-Order Aggregate Formation
The initial stages of aggregation in surfactant solutions can involve the formation of dimers, trimers, and other small clusters, often referred to as pre-micellar aggregates. These structures form at concentrations below the critical micelle concentration (CMC). The formation of these higher-order aggregates is driven by hydrophobic interactions between the alkyl chains of the surfactant molecules, which seek to minimize their contact with water. For a compound like methyltridecylammonium, it would be expected that the tridecyl chains would drive this association. However, specific studies detailing the dimerization constants or the predominant types of higher-order aggregates for this compound are not available in the current body of scientific literature.
Critical Micelle Concentration Studies
The critical micelle concentration (CMC) is a key parameter that defines the concentration at which surfactant monomers abruptly begin to form micelles. Above the CMC, the addition of more surfactant leads to the formation of more micelles rather than an increase in the monomer concentration. The CMC is influenced by factors such as the length of the hydrophobic tail, the nature of the head group, the presence of counterions, and temperature.
For cationic surfactants, the CMC generally decreases as the length of the alkyl chain increases. Therefore, it would be anticipated that this compound would have a specific CMC value under defined conditions. However, experimental determinations of the CMC for this compound through common methods such as tensiometry, conductometry, or fluorescence spectroscopy have not been reported in the available literature.
Interactions with Other Surfactants and Biomolecules
The interaction of surfactants with other molecules is crucial for many of their applications. These interactions can be synergistic, leading to enhanced performance, or antagonistic.
When mixed with other types of surfactants (anionic, nonionic, or zwitterionic), this compound would be expected to form mixed micelles. The nature of these interactions, whether attractive or repulsive, would depend on the head group charges and the hydrophobic chain lengths of the interacting surfactants.
Interactions with biomolecules such as proteins and DNA are also a significant area of surfactant science. Cationic surfactants, due to their positive charge, often exhibit strong electrostatic interactions with negatively charged biomolecules. This can lead to the formation of surfactant-biomolecule complexes, which can result in changes to the biomolecule's structure and function. Specific studies detailing the interaction parameters of this compound with other surfactants or various biomolecules are currently unavailable.
Applications in Surface Modification and Nanomaterials Synthesis
Surfactants play a vital role in modifying the properties of surfaces and in the synthesis of nanomaterials, where they can act as templates, stabilizers, or capping agents.
Influence on Electroless Nanocomposite Deposition
In electroless nanocomposite deposition, surfactants are often used to disperse nanoparticles in the plating bath and to facilitate their incorporation into the growing metal matrix. A cationic surfactant like this compound could potentially adsorb onto negatively charged nanoparticles, preventing their agglomeration and promoting a uniform distribution within the composite coating. This would, in turn, influence the properties of the final coating, such as its hardness, wear resistance, and corrosion resistance. While the principle of using cationic surfactants in this application is well-established, there are no specific research articles that document the use or the specific influence of this compound in electroless nanocomposite deposition processes.
Computational and Theoretical Studies of Methyltridecylammonium Systems
Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Interactions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like methyltridecylammonium. DFT is a computational method used to investigate the electronic structure of many-body systems, providing a balance between accuracy and computational cost. core.ac.uk These calculations can elucidate the nature of non-covalent interactions, molecular geometry, and electronic properties that govern the compound's reactivity and intermolecular associations.
While specific DFT studies focusing exclusively on the this compound cation are not extensively detailed in the literature, the methodology has been widely applied to analogous quaternary ammonium (B1175870) compounds (QACs), such as N-Methyl-N,N,N-trioctylammonium chloride. researchgate.net For a system like this compound, DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms and the bond lengths and angles.
Calculate Molecular Electrostatic Potential (MESP): Map the charge distribution on the molecule's surface to identify electrophilic and nucleophilic sites, which is crucial for understanding interactions with other polar or charged species.
Analyze Non-covalent Interactions: Use techniques like the non-covalent interaction (NCI) index to visualize and quantify weak interactions, such as van der Waals forces and hydrogen bonds, between the cation and surrounding solvent molecules or anions. researchgate.net
Determine Interaction Energies: Quantify the strength of the bond between the this compound cation and its counter-ion (e.g., chloride) or with solvent molecules.
Predict Spectroscopic Properties: Calculate vibrational frequencies that can be correlated with experimental FT-IR and Raman spectra to confirm structural assignments. researchgate.net
The application of DFT can also be extended to develop Quantitative Structure-Activity Relationship (QSAR) models for series of QACs. appliedmineralogy.com By calculating quantum chemical descriptors, researchers can build models that correlate molecular properties with macroscopic behavior, such as toxicity or extraction efficiency. appliedmineralogy.com
Table 1: Potential Quantum Chemical Descriptors for this compound Calculated via DFT This table is illustrative of the types of parameters that can be obtained from DFT calculations, based on studies of similar quaternary ammonium compounds.
| Descriptor | Definition | Potential Application |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | The energy difference between EHOMO and ELUMO | An indicator of molecular stability and reactivity. |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule | Helps predict solubility and interactions with polar solvents. |
| Polarizability (α) | The ability of the electron cloud to be distorted by an electric field | Influences intermolecular dispersion forces. |
| Net Atomic Charges | The charge distribution on individual atoms | Identifies reactive sites for electrostatic interactions. |
Molecular Dynamics Simulations of Interfacial Phenomena
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of dynamic processes and equilibrium properties. For amphiphilic molecules like this compound, MD simulations are particularly valuable for investigating their behavior at interfaces, such as the boundary between oil and water or liquid and air. nih.gov
These simulations can provide molecular-level insights into:
Surfactant Aggregation: How individual this compound molecules arrange themselves at an interface, forming a surface layer.
Interfacial Tension (IFT): The reduction in IFT caused by the accumulation of surfactant molecules, a key factor in emulsification and extraction processes.
Density Profiles: The distribution of different components (e.g., water, oil, surfactant) across the interface, revealing the structure and thickness of the interfacial layer. researchgate.net
Molecular Orientation: The preferred orientation of the polar head group and nonpolar alkyl tail of this compound relative to the interface.
Transport Properties: The diffusion of surfactant molecules and other species within the interfacial region.
An MD simulation of a this compound system at an oil-water interface would typically involve constructing a simulation box containing water, an organic solvent, and the surfactant molecules. The interactions between all atoms are described by a "force field," such as GAFF (General AMBER Force Field), which is commonly used for organic molecules. rsc.org The simulation then proceeds for a set amount of time (nanoseconds to microseconds), and the resulting trajectory is analyzed to extract the properties of interest. researchgate.net This approach allows researchers to understand how factors like concentration, temperature, and the nature of the solvent affect the interfacial behavior of this compound.
Table 2: Typical Parameters and Outputs of an MD Simulation for a Surfactant System This table outlines the general setup and expected results from an MD simulation studying interfacial phenomena.
| Category | Parameter/Output | Description |
| Input Parameters | Force Field | A set of equations and parameters (e.g., GAFF, CHARMM) that defines the potential energy of the system. |
| Water Model | A model to simulate the behavior of water molecules (e.g., TIP3P, SPC/E). | |
| System Composition | Number of water, oil, and surfactant molecules; ion concentrations. | |
| Ensemble | The statistical ensemble used to control thermodynamic variables (e.g., NVT for constant volume and temperature, NPT for constant pressure and temperature). | |
| Structural Outputs | Density Profile | The mass density of components as a function of position perpendicular to the interface. |
| Radial Distribution Function | The probability of finding a particle at a certain distance from a reference particle. | |
| Molecular Orientation | The angle of the surfactant molecule's main axis with respect to the interface normal. | |
| Thermodynamic Outputs | Interfacial Tension (IFT) | Calculated from the pressure tensor components; indicates the energy cost of the interface. |
| Interfacial Energy | The excess energy at the interface compared to the bulk phases. researchgate.net |
Modeling of Extraction Equilibria and Speciation
This compound chloride is used as an extractant in liquid-liquid extraction processes, particularly for separating metal ions from aqueous solutions. researchgate.net Modeling the extraction equilibria is essential for understanding the efficiency of this process and for optimizing conditions. These models aim to describe the distribution of all chemical species between the organic and aqueous phases once equilibrium is reached.
Research on the extraction of zinc(II) from chloride solutions by this compound chloride has shown that the efficiency depends significantly on the diluent used and the concentration of the extractant. researchgate.net The modeling of such a system must account for several simultaneous equilibria:
Aggregation of the Extractant: In organic solvents, quaternary ammonium salts like this compound chloride can self-associate to form aggregates, such as dimers. researchgate.net Vapour phase osmometry studies have indicated that this compound chloride forms weak dimers in chloroform (B151607). This aggregation reduces the concentration of the active monomeric extractant and must be included in the model. researchgate.net
Formation of Metal Complexes: In the aqueous phase, the metal ion (e.g., Zn²⁺) forms various complexes with the available ligands (e.g., Cl⁻), such as [ZnCl₃]⁻ and [ZnCl₄]²⁻. The speciation of the metal in the aqueous phase determines which species is preferentially extracted.
Extraction Mechanism: The extraction proceeds via an anion exchange mechanism, where the anionic metal complex is transferred to the organic phase by pairing with the this compound cation (Q⁺): nQ⁺(org) + [MClₓ]ⁿ⁻(aq) ⇌ (Q⁺)ₙ[MClₓ]ⁿ⁻(org)
A complete thermodynamic model can be constructed to predict the distribution of the metal under various conditions. nih.gov This involves determining the equilibrium constants for each reaction (extractant aggregation, aqueous complexation, and the extraction reaction itself). For instance, the extraction of zinc(II) by this compound chloride in different diluents was found to follow the order: isobutyl methyl ketone > cyclohexane (B81311) > o-xylene (B151617) > chloroform. researchgate.net This behavior is linked to how the diluent affects both the aggregation of the extractant and the solvation of the extracted ion pair. researchgate.net
Table 3: Factors Influencing the Modeling of Metal Extraction by this compound
| Factor | Description | Impact on Extraction Model |
| Diluent Type | The organic solvent in which the extractant is dissolved (e.g., chloroform, o-xylene). | Affects extractant aggregation and the solvation of the extracted species, altering the overall extraction efficiency and equilibrium position. researchgate.net |
| Extractant Concentration | The concentration of this compound chloride in the organic phase. | Influences the degree of aggregation; at higher concentrations, aggregation can reverse the observed order of diluent effectiveness. researchgate.net |
| Aqueous Phase Composition | The concentration of acid (e.g., HCl) and salt (e.g., LiCl) in the aqueous solution. | Determines the speciation of the metal ion by controlling the concentration of complexing anions (Cl⁻). researchgate.net |
| Metal Loading | The ratio of the concentration of extracted metal to the total concentration of the extractant in the organic phase. | As loading increases, the concentration of free extractant decreases, shifting the equilibrium. |
Future Research Directions and Emerging Applications
Development of Novel Methyltridecylammonium Derivatives with Advanced Functionalities
The development of new molecules based on the this compound structure is a promising area of research. The goal is to create derivatives with enhanced or specialized properties for specific applications. The synthesis of novel quaternary ammonium (B1175870) compounds (QACs) is often achieved through established chemical reactions, which can be adapted for this compound. nih.gov
One key method for creating such derivatives is the Menschutkin reaction, a process that involves the reaction of a tertiary amine with an alkyl halide. nih.gov This method allows for the synthesis of QACs with various functional groups, including carboxylic and methoxysilane (B1618054) groups, which can impart new functionalities to the parent molecule. nih.gov For example, derivatives of 2-hydroxypropyltrimethyl ammonium chitosan (B1678972) have been synthesized to improve properties like moisture absorption and retention for potential use in cosmetics or biomedical fields. nih.govnih.gov
Another innovative approach is the functionalization of solid supports with methyltrialkylammonium compounds. Research has demonstrated that materials like Mg3Al layered double hydroxides (LDH) can be functionalized with methyl trialkyl ammonium chloride. nih.gov This process creates a new, efficient adsorbent material where the properties of the LDH are enhanced by the presence of the quaternary ammonium salt. nih.gov Such functionalized materials could be developed using this compound to create advanced adsorbents for environmental remediation or resource recovery. nih.govsigmaaldrich.com
The synthesis of polymer-supported QACs is another significant direction. For instance, novel polymer quaternary ammonium salts derived from glucose have been synthesized and used as effective phase transfer catalysts. smujo.id This approach combines the structural benefits of a polymer backbone with the catalytic activity of the ammonium salt, leading to robust and reusable catalysts.
Integration into Sustainable Chemical Processes
This compound and related QACs are valuable tools in the advancement of green chemistry, primarily through their application as phase transfer catalysts (PTCs). jetir.orgwisdomlib.org Phase transfer catalysis is a powerful methodology that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate). wisdomlib.org By transporting a reactant from one phase to another, PTCs like this compound can significantly accelerate reaction rates and improve yields. nbinno.com
The integration of these catalysts into chemical processes aligns with the principles of green chemistry by:
Reducing or Eliminating Organic Solvents: PTCs enable the use of water as a solvent for many reactions that would otherwise require volatile and often hazardous organic solvents. jetir.org
Minimizing Waste: By improving reaction efficiency and selectivity, PTCs lead to the formation of fewer byproducts, which simplifies purification and reduces waste streams. wisdomlib.org
Milder Reaction Conditions: These catalysts often allow reactions to proceed under milder conditions (e.g., lower temperatures), which reduces energy consumption.
A key industrial application for compounds like methyltrioctylammonium chloride, which is structurally similar to this compound, is in the catalytic oxidation of cyclohexene (B86901) to 1,6-hexanedioic acid (adipic acid). nbinno.compainichemical.com This PTC-based process is a more environmentally friendly alternative to traditional methods that use strong oxidizing agents like nitric acid. nbinno.com Furthermore, QACs have been used as efficient and green alkylating agents for the N-alkylation of azaheterocycles under microwave irradiation, a technique that further reduces reaction times and energy use. researchgate.net
Applications of Methyltrialkylammonium Salts as Phase Transfer Catalysts in Green Chemistry
| Reaction Type | Example Process | Role of Catalyst | Sustainable Advantage |
|---|---|---|---|
| Oxidation | Oxidation of cyclohexene to 1,6-hexanedioic acid. nbinno.compainichemical.com | Transfers the oxidizing agent to the organic phase. | Avoids the use of harsh oxidants like nitric acid, reducing harmful emissions. nbinno.com |
| Alkylation | N-alkylation of azaheterocycles using microwave irradiation. researchgate.net | Acts as a green alkylating agent, facilitating the reaction. | Reduces reaction times and energy consumption; often performed without solvents. researchgate.net |
| Ether Synthesis (Williamson) | Reaction of 4-nitrophenol (B140041) with dibromoethylene. smujo.id | Transfers the phenoxide anion to the organic phase to react with the alkyl halide. | Enables the use of a two-phase liquid system, simplifying workup and reducing solvent use. smujo.id |
| Rearrangement | "On-water" rearrangement of 2-aminobenzothiazoles to phenothiazines. sigmaaldrich.com | Facilitates the reaction in an aqueous medium. | Utilizes water as a green solvent, avoiding organic solvents. sigmaaldrich.com |
Advanced Material Applications
The unique chemical structure of this compound makes it a valuable component in the synthesis and modification of advanced materials. Its properties as a cationic surfactant and a structure-directing agent are being explored in materials science.
Functionalized Adsorbents: As previously mentioned, methyl trialkyl ammonium chloride has been used to functionalize layered double hydroxides (LDHs), creating novel adsorbent materials. nih.gov The long alkyl chains and the cationic headgroup of the QAC modify the surface properties of the LDH, enhancing its ability to adsorb specific substances, such as palladium, from aqueous solutions. sigmaaldrich.com
Polymer Nanomaterials: In the field of polymer science, QACs serve as effective emulsifiers or surfactants in emulsion polymerization. This process is used to synthesize polymer nanoparticles with controlled size and stability. nih.govmdpi.com For example, hybrid nanoparticles of poly(methyl methacrylate) (PMMA) have been created using QACs as the emulsifier. nih.gov These nanoparticles can incorporate the antimicrobial properties of the QAC, leading to materials with built-in functionality. nih.govnih.gov Surfactant-assisted modification is a key technique for functionalizing nanomaterials, where the polar head of the QAC attaches to the nanoparticle surface, preventing aggregation and improving dispersion within a polymer matrix. azonano.com
Structure-Directing Agents (SDAs): In the synthesis of porous materials like zeolites, organic cations are often used as structure-directing agents (SDAs). mdpi.comnih.gov The size and shape of the SDA molecule guide the formation of the inorganic framework, determining the final pore structure of the zeolite. mdpi.comrsc.org Tetraalkylammonium cations are well-known SDAs, and their interaction with the forming silicate (B1173343) structures is crucial for creating specific zeolite topologies. rsc.orgmdpi.com The long tridecyl chain of this compound could potentially direct the formation of zeolites with unique, large-pore structures.
Polymer Inclusion Membranes: Methyltrialkylammonium chloride has also been utilized as a carrier in polymer inclusion membranes designed for the transport of metal ions, such as lead (II). sigmaaldrich.com The QAC facilitates the movement of the target ion across the membrane, which is critical for applications in separation science and hydrometallurgy.
Q & A
Q. What are the established protocols for synthesizing and characterizing Methyltridecylammonium chloride?
Methodological Answer: Synthesis involves quaternizing tridecylamine with methyl chloride in a chloroform solvent under reflux conditions. Critical steps include:
- Purification: Multiple washes with deionized water to remove unreacted amines and diethylammonium chloride byproducts .
- Characterization:
- NMR Spectroscopy: H and C NMR confirm the quaternary ammonium structure (e.g., methyl group resonance at ~3.3 ppm and alkyl chain signals) .
- Elemental Analysis: Validates stoichiometry (C, H, N percentages).
- Thin-Layer Chromatography (TLC): Monitors reaction progress and purity (Rf values in chloroform/methanol systems) .
Q. What spectroscopic techniques are employed to confirm the structural integrity of this compound-based compounds?
Methodological Answer:
- FTIR Spectroscopy: Identifies characteristic C-N stretching vibrations (1100–1250 cm) and alkyl chain C-H bonds.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) detects the molecular ion peak [M-Cl] for quaternary ammonium salts.
- Ion Chromatography: Quantifies chloride counterion content to ensure stoichiometric consistency .
Q. How does the alkyl chain length of this compound influence its extraction efficiency for metal ions?
Methodological Answer: Longer alkyl chains (e.g., tridecyl vs. octyl) enhance hydrophobicity, improving partitioning into organic phases. Experimental validation includes:
- Liquid-Liquid Extraction (LLE): Testing extraction efficiency (%) for target metals (e.g., Zn(II), Cd(II)) across varying chain lengths .
- Log D Measurements: Calculating partition coefficients to compare solvent affinity .
Advanced Research Questions
Q. How can researchers optimize solvent extraction parameters when using this compound for selective metal ion separation?
Methodological Answer: Key variables to optimize:
- pH Dependence: Adjusting aqueous phase acidity (e.g., 1–4 M HCl) to control metal speciation and ligand affinity .
- Diluent Effects: Testing chloroform vs. toluene to balance polarity and extraction kinetics.
- Ionic Strength: Adding NaCl to suppress competing ion interference.
Table 1. pH-Dependent Extraction Efficiency of Zn(II) and Cd(II) Using this compound Chloride (Adapted from )
| Metal Ion | pH 2.0 | pH 3.0 | pH 4.0 |
|---|---|---|---|
| Zn(II) | 78% | 89% | 92% |
| Cd(II) | 65% | 76% | 84% |
Q. What experimental strategies resolve contradictions in reported extraction efficiencies for this compound across studies?
Methodological Answer: Discrepancies often arise from uncontrolled variables. Mitigation strategies:
- Standardized Protocols: Replicate experiments under fixed conditions (e.g., 0.1 M ligand in chloroform, 25°C).
- Slope Analysis: Determine metal-ligand stoichiometry via log-log plots of distribution ratios vs. ligand concentration .
- Cross-Study Normalization: Adjust for ionic strength and chloride ion activity using the Davies equation .
Q. How can researchers mechanistically differentiate this compound’s selectivity for Zn(II) vs. Cd(II) in solvent extraction systems?
Methodological Answer:
- Spectroscopic Studies: UV-Vis or EXAFS to probe metal-ligand coordination geometry.
- Thermodynamic Modeling: Calculate stability constants (β) for Zn-Cl and Cd-Cl complexes to explain preferential extraction .
- Competitive Extraction Experiments: Simultaneously introduce Zn(II) and Cd(II) to quantify selectivity ratios under varying pH .
Data Contradiction Analysis
Q. How should researchers address conflicting data on this compound’s stability in high-acid conditions?
Methodological Answer:
- Accelerated Degradation Studies: Monitor ligand integrity via NMR after prolonged exposure to HCl (e.g., 6 M, 24 hours).
- Byproduct Identification: Use LC-MS to detect decomposition products like tridecylamine.
- Comparative Stability Testing: Contrast with Aliquat 336 under identical conditions to benchmark performance .
Experimental Design Considerations
Q. What controls are essential when assessing this compound’s reusability in extraction cycles?
Methodological Answer:
- Regeneration Protocols: Stripping metals with HNO (0.5–1 M) and re-equilibrating the organic phase.
- Performance Metrics: Track extraction efficiency decline over 5–10 cycles using ICP-OES.
- Blank Experiments: Account for solvent loss during phase separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
